molecular formula C13H18O4 B8341300 (3,5-Dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol

(3,5-Dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol

Cat. No. B8341300
M. Wt: 238.28 g/mol
InChI Key: ZJPLIZJRCSNUAK-UHFFFAOYSA-N
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Patent
US08735322B2

Procedure details

Magnesium turnings (8.5 g, 0.35 mol) are activated by stirring at room temperature overnight under argon and suspended in anhydrous tetrahydrofuran (60 ml). 10 ml of a solution of 3,5-dimethoxychlorobenzene (60.4 g, 0.35 mol) in anhydrous tetrahydrofuran (75 mL) is added, followed by a crystal of iodine, and the mixture is placed in an ultrasonic bath for 10 minutes. A further 10 mL of the solution of 3,5-dimethoxychlorobenzene in tetrahydrofuran is added and reaction is heated at 80° C. for 1 h. The remainder of the starting material is added dropwise to the reaction mixture at 80° C. over 50 minutes, then heating is continued at 80° C. for a further 30 minutes. The reaction mixture is cooled to below room temperature in an ice/water bath and a solution of tetrahydrofuran-3-carbaldehyde (35 g, 0.35 mol) in anhydrous tetrahydrofuran (35 mL) is added dropwise over 30 minutes. Once the addition is complete, the reaction mixture is stirred at room temperature overnight. The reaction mixture is decanted and 2M aqueous hydrochloric acid is carefully added to the decanted solution, until the pH of the reaction mixture reaches pH 1. The reaction mixture is extracted with ethyl acetate (4×100 mL) and the organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue is purified by column chromatography on silica gel to give (3,5-dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol as a yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][C:4]1[CH:5]=[C:6](Cl)[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1.II.[O:15]1[CH2:19][CH2:18][CH:17]([CH:20]=[O:21])[CH2:16]1>O1CCCC1>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:20]([CH:17]2[CH2:18][CH2:19][O:15][CH2:16]2)[OH:21])[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[Mg]
Step Two
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
60.4 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
35 g
Type
reactant
Smiles
O1CC(CC1)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is placed in an ultrasonic bath for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 80° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The remainder of the starting material is added dropwise to the reaction mixture at 80° C. over 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
is continued at 80° C. for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to below room temperature in an ice/water bath
ADDITION
Type
ADDITION
Details
Once the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is decanted
ADDITION
Type
ADDITION
Details
2M aqueous hydrochloric acid is carefully added to the decanted solution, until the pH of the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate (4×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(O)C1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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